N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
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Description
Synthesis Analysis
While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized through reactions involving tryptamine . For example, a compound was prepared by reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent . Another compound was obtained in high yield in the reaction between tryptamine and naproxen .Scientific Research Applications
Heterocyclic Compound Synthesis and Bioactivity
Research on heterocyclic compounds, such as benzodifuranyl, pyrimidines, and piperazine derivatives, has highlighted their significant potential in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and anti-angiogenic properties. For instance, compounds synthesized from visnaginone and khellinone showed notable COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Analgesic and Anti-Parkinsonian Activities
The research into pyridine derivatives from compounds like 2-chloro-6-ethoxy-4-acetylpyridine has uncovered their analgesic and antiparkinsonian activities, offering insights into the development of new therapeutic agents. These compounds have shown promising results in preclinical models, indicating their potential for further exploration in drug development (Amr et al., 2008).
Antimicrobial Agents
The synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation as antimicrobial agents demonstrate the potential of such compounds in addressing the challenge of microbial resistance. These studies provide a foundation for the development of new antimicrobial therapies, highlighting the importance of structural modification for enhanced activity and selectivity (Krishnamurthy et al., 2011).
Antitumor and Anticancer Research
Compounds featuring indole and piperazine units have been investigated for their antitumor and anticancer properties. The design and synthesis of bis-indole derivatives with heterocycles such as pyridine or piperazine have shown promising antitumor activity, suggesting a productive direction for the development of new anticancer drugs (Andreani et al., 2008).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)25-15-26(31-18-30-25)32-14-4-5-21(17-32)27(33)28-13-12-20-16-29-24-7-3-2-6-23(20)24/h2-3,6-11,15-16,18,21,29H,4-5,12-14,17H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZZVAUQTURRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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